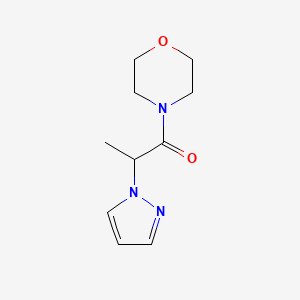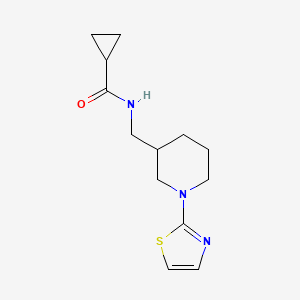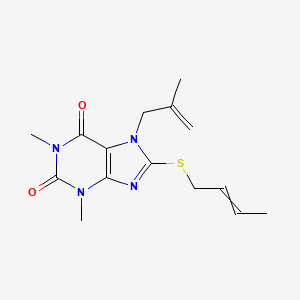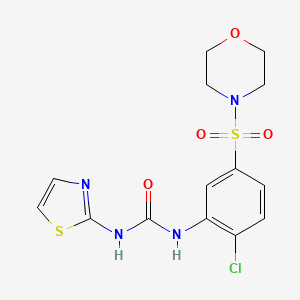![molecular formula C26H18ClN7O5S B2766760 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-35-4](/img/structure/B2766760.png)
7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a triazoloquinazoline moiety, and various functional groups such as chloro, dimethoxy, and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline moiety and the subsequent attachment of the pyrido[1,2-a]pyrimidin-4-one core.
Formation of Triazoloquinazoline Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system. Common reagents used in this step include hydrazine derivatives and aldehydes, with cyclization facilitated by acidic or basic catalysts.
Attachment of Pyrido[1,2-a]pyrimidin-4-one Core: The triazoloquinazoline intermediate is then reacted with a suitable pyrido[1,2-a]pyrimidin-4-one derivative. This step often requires the use of coupling agents and may involve conditions such as refluxing in organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promising biological activities, including antimicrobial and antifungal properties.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism of action of 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA synthesis and repair.
Disrupting Cellular Membranes: The compound’s structure allows it to interact with and disrupt cellular membranes, leading to cell death.
Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
相似化合物的比较
When compared to other similar compounds, 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Triazoloquinazolines: These compounds share the triazoloquinazoline moiety but lack the pyrido[1,2-a]pyrimidin-4-one core.
Pyrido[1,2-a]pyrimidines: These compounds have the pyrido[1,2-a]pyrimidin-4-one core but do not possess the triazoloquinazoline moiety.
Chloro-substituted Heterocycles: Compounds with chloro groups on different heterocyclic cores, which may exhibit different reactivity and biological activities.
The unique combination of these structural elements in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research.
属性
IUPAC Name |
7-chloro-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN7O5S/c1-38-20-10-18-19(11-21(20)39-2)29-26(40-13-16-9-23(35)32-12-15(27)5-8-22(32)28-16)33-25(18)30-24(31-33)14-3-6-17(7-4-14)34(36)37/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFUEKJAFQUCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)C6=CC=C(C=C6)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN7O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
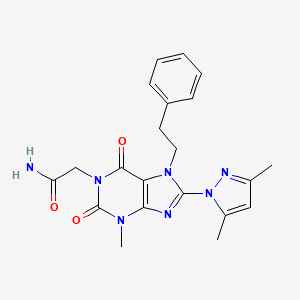
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)
![N-(3-FLUOROPHENYL)-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2766680.png)
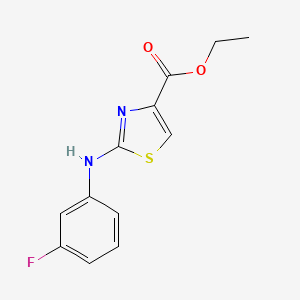
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2766682.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2766686.png)
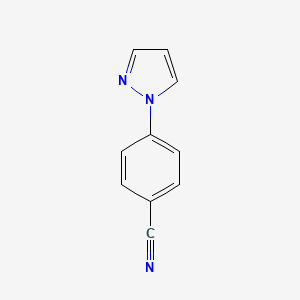
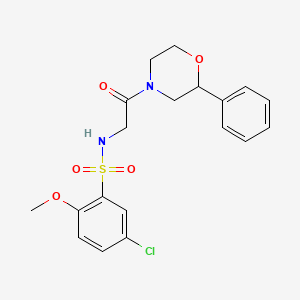
![1-(4-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)
